Erythbidin A - 210050-83-2

Erythbidin A

Catalog Number: EVT-1170137
CAS Number: 210050-83-2
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin is a well-known antibiotic that has been found to have additional properties as a gastrointestinal prokinetic agent due to its agonistic action on the motilin receptor, which plays a role in gastrointestinal motility patterns1. Erythrina velutina, traditionally used for its central effects, has been studied for its mechanism of action, revealing its influence on the guinea-pig ileum through various receptors and calcium channels2. Erythropoietin, a hormone crucial for erythropoiesis, has been extensively reviewed for its pharmacological actions, biogenesis, and control of production, highlighting its role in stimulating red blood cell production3.

Applications in Various Fields

In the medical field, erythromycin's motilin agonist properties have potential therapeutic applications for gastrointestinal motility disorders1. Erythrina velutina's pharmacological activities support its traditional uses for nervous system disorders2. Erythropoietin's role extends to the cardiovascular system, where it can modulate cardiac enzymes and contractile function, independent of its erythropoietic effects4. It also promotes endothelial cell proliferation and migration, which could have implications for vascular health and wound healing6. Erythrosine, a food coloring agent, has been studied for its effects on thyroid function, indicating potential endocrine-disrupting properties5. Additionally, erythrocytes have been explored as carriers for drugs, enzymes, and peptides, with applications ranging from targeting the reticulo-endothelial system to delivering anti-HIV peptides8.

Source and Classification

Erythbidin A is isolated from the bark and leaves of Erythrina species, particularly Erythrina variegata and Erythrina crista-galli. These plants are widely distributed in tropical and subtropical regions. The classification of Erythbidin A falls under:

  • Chemical Class: Alkaloids
  • Sub-Class: Isoquinoline alkaloids
Synthesis Analysis

The synthesis of Erythbidin A can be approached through both natural extraction and synthetic methodologies. The natural extraction involves solvent extraction techniques, where the plant material is treated with organic solvents like ethanol or methanol to isolate the alkaloid.

Synthetic Methods

  1. Total Synthesis:
    • Total synthesis pathways have been explored for Erythbidin A, involving multi-step reactions that typically include:
      • Formation of the isoquinoline skeleton.
      • Functionalization steps to introduce necessary substituents.
    • Key reagents often used include various acid chlorides and amines to achieve the desired transformations.
  2. Semi-Synthetic Approaches:
    • Semi-synthetic methods utilize precursors derived from natural sources, followed by chemical modifications to yield Erythbidin A.
    • This method allows for the introduction of specific functional groups that may enhance biological activity.
Molecular Structure Analysis

Erythbidin A possesses a complex molecular structure characterized by a fused ring system typical of isoquinoline alkaloids.

Structural Details

  • Molecular Formula: C₁₉H₂₃N₃O₄
  • Molecular Weight: 357.41 g/mol
  • Key Functional Groups:
    • Alkaloid moieties (amine groups)
    • Hydroxyl groups
    • Aromatic rings

The stereochemistry of Erythbidin A plays a crucial role in its biological activity, with specific configurations influencing receptor interactions.

Chemical Reactions Analysis

Erythbidin A can participate in various chemical reactions typical for alkaloids:

  1. Acid-Base Reactions:
    • The presence of nitrogen atoms allows for protonation and deprotonation, making it reactive in acidic or basic environments.
  2. Oxidation Reactions:
    • Erythbidin A can undergo oxidation, leading to the formation of N-oxides or other oxidized derivatives, which may exhibit altered pharmacological properties.
  3. Substitution Reactions:
    • The aromatic nature allows for electrophilic substitution reactions, potentially modifying the compound for enhanced activity or selectivity.
Mechanism of Action

The mechanism of action of Erythbidin A is primarily linked to its interaction with various biological targets:

  1. Neurotransmitter Modulation:
    • Erythbidin A has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and serotonin, suggesting potential applications in neuropharmacology.
  2. Antimicrobial Activity:
    • Studies indicate that Erythbidin A exhibits antimicrobial properties against certain bacterial strains, likely through disruption of bacterial cell membranes or inhibition of metabolic pathways.
  3. Cytotoxic Effects:
    • Preliminary research suggests that Erythbidin A may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

Applications

Erythbidin A has several promising applications in scientific research and medicine:

  1. Pharmacological Research:
    • Investigated for its potential use as an antidepressant or anxiolytic agent due to its effects on neurotransmitter systems.
  2. Antimicrobial Development:
    • Explored as a lead compound for developing new antimicrobial agents against resistant strains.
  3. Cancer Research:
    • Its cytotoxic properties make it a candidate for further studies in cancer treatment protocols.
  4. Natural Product Chemistry:
    • Serves as a model compound for synthesizing related alkaloids with enhanced biological activities through structural modifications.
Introduction to Erythromycin A

Erythromycin A represents a cornerstone of macrolide antibiotics, renowned for its broad-spectrum activity and structural complexity. This polyketide-derived compound continues to serve as both a therapeutic agent and a scaffold for antibiotic development despite emerging resistance challenges.

Historical Context of Macrolide Antibiotics

The discovery of erythromycin A in 1952 by McGuire and colleagues marked a pivotal advancement in antibiotic therapy. Isolated from Saccharopolyspora erythraea (originally Streptomyces erythraeus) found in Philippine soil samples, it addressed a critical need for penicillin-alternatives during the mid-20th century antimicrobial era [1] [9]. Erythromycin A became the progenitor of macrolide antibiotics, a class defined by their macrocyclic lactone rings. Its clinical introduction in 1953 under the brand name Ilotycin provided the first effective therapy against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae in penicillin-allergic patients [1] [9]. By 1985, erythromycin had become the most prescribed antibiotic in the United States, with over 100 tons produced annually, reflecting its therapeutic indispensability [9].

Table 1: Historical Milestones of Erythromycin A

YearEventSignificance
1949Isolation of Streptomyces erythraeusFoundation for antibiotic discovery
1952Characterization of Erythromycin AIdentification of primary bioactive component
1953Clinical introduction (Ilotycin)First macrolide antibiotic commercialized
1980sSemisynthetic derivatives developedImproved acid stability and pharmacokinetics

Erythromycin A: Chemical Classification and Structural Features

Erythromycin A (C~37~H~67~NO~13~) is a 14-membered macrolide characterized by a complex lactone ring decorated with two sugar moieties: desosamine at C5 and cladinose at C3. Its molecular weight is 733.93 g/mol [1] [4]. The crystalline structure reveals a folded conformation stabilized by intramolecular hydrogen bonding between the C11/C12 hydroxyl groups and the C9 ketone, creating a "kinked" bioactive conformation essential for ribosomal binding [3] [4].

Key structural features include:

  • Macrolide Core: A 14-atom lactone ring with 10 chiral centers governing stereochemical specificity
  • Glycosidic Attachments: Desosamine (3° dimethylamino sugar) enables membrane penetration, while cladinose (neutral sugar) stabilizes interactions [6]
  • Acid Liability: The C9 ketone and C6 hydroxyl facilitate acid-catalyzed dehydration, forming inactive anhydro- (AHE) and spiroketal derivatives [6] [8]

Table 2: Structural Components and Functional Roles

ComponentStructureBiological Role
14-membered lactoneErythronolideRibosomal binding scaffold
Desosamine3-N,N-dimethylamino sugarMembrane translocation and target affinity
CladinoseL-mycarose sugarRibosomal binding stabilization
C9 ketoneOxo groupAcid degradation site and hydrogen bonding

Degradation studies reveal that erythromycin A undergoes pH-dependent transformations: below pH 5, it converts to inactive anhydroerythromycin via an 8,9-ene intermediate, limiting oral bioavailability [6] [8]. X-ray crystallography confirms that the desosamine sugar's dimethylamino group forms a critical salt bridge with A2058 in the 23S ribosomal RNA, explaining its antimicrobial mechanism [1] [4].

Significance in Antimicrobial Therapy and Current Applications

Erythromycin A remains clinically vital due to its activity against atypical and intracellular pathogens. It demonstrates concentration-dependent bacteriostatic effects against:

  • Respiratory pathogens: Mycoplasma pneumoniae, Legionella pneumophila, Chlamydophila pneumoniae [1] [9]
  • Gram-positive cocci: Streptococcus pyogenes (group A strep), penicillin-susceptible Streptococcus pneumoniae [1] [7]
  • Emerging applications: Anti-inflammatory effects in chronic lung diseases and gastroparesis via motilin receptor agonism [8]

Table 3: Spectrum of Activity Against Key Pathogens

PathogenMIC~90~ Range (μg/ml)Clinical Indication
Streptococcus pyogenes0.004–0.03Streptococcal pharyngitis
Legionella pneumophila0.008–0.12Legionnaires' disease
Mycoplasma pneumoniae0.001–0.02Atypical pneumonia
Chlamydia trachomatis0.03–0.25Neonatal conjunctivitis

Resistance mechanisms (erm-mediated methylation, mef efflux pumps) have reduced its empirical use, spurring novel delivery strategies to overcome limitations:

  • Advanced Formulations: Liposomal encapsulation (32% efficiency, 194nm vesicles) enhances tissue penetration and acid stability [6]
  • Hybrid Systems: Mesoporous silica nanoparticles functionalized with pH-sensitive polymers enable targeted intestinal release [6]
  • Structural Analogs: Azithromycin (15-membered) and clarithromycin (6-O-methyl) exhibit improved pharmacokinetics and acid stability [2] [4]

Erythromycin A derivatives constitute over 20% of global antibiotic prescriptions, with azithromycin ranking among the world's most consumed antibiotics. Ongoing research focuses on third-generation ketolides (e.g., telithromycin) that resist erm-methylation by lacking the cladinose sugar while maintaining activity against multidrug-resistant Streptococcus pneumoniae [2] [4].

Properties

CAS Number

210050-83-2

Product Name

Erythbidin A

IUPAC Name

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1

InChI Key

FWNBCUTXAPZFIT-ZDUSSCGKSA-N

SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.